molecular formula C25H30BrClIN3 B1193729 VUF15888

VUF15888

Cat. No.: B1193729
M. Wt: 614.7945
InChI Key: RAQHSGBSQFAJBA-VPGCQIALSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VUF15888 (4d) is a molecular photoswitchable ligand designed to modulate the CXCR3 chemokine receptor, a G protein-coupled receptor (GPCR) implicated in immune regulation and inflammatory diseases . It belongs to a class of azobenzene-based compounds that undergo reversible isomerization between cis and trans configurations upon light exposure. This photochemical property enables precise spatiotemporal control over receptor activity, making it a valuable tool in photopharmacology .

Structurally, this compound features a central azobenzene core with halogen substituents (e.g., chlorine or fluorine) on the outer aromatic ring. These substituents are critical for conferring partial agonism in the cis configuration while maintaining antagonistic activity in the trans form. The compound was developed through iterative synthesis and pharmacological screening, prioritizing substituent positioning (e.g., ortho-halogens) and electronic effects (e.g., electron-donating groups at the para position of the central ring) to optimize efficacy switching .

Properties

Molecular Formula

C25H30BrClIN3

Molecular Weight

614.7945

IUPAC Name

N-(5-((E)-(2-Bromophenyl)diazenyl)-2-chlorobenzyl)-1-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)-N,N-dimethylmethanaminium iodide

InChI

InChI=1S/C25H30BrClN3.HI/c1-25(2)19-10-9-17(21(25)14-19)15-30(3,4)16-18-13-20(11-12-23(18)27)28-29-24-8-6-5-7-22(24)26;/h5-9,11-13,19,21H,10,14-16H2,1-4H3;1H/q+1;/p-1/b29-28+;/t19-,21-;/m0./s1

InChI Key

RAQHSGBSQFAJBA-VPGCQIALSA-M

SMILES

C[N+](C)(CC1=CC(/N=N/C2=CC=CC=C2Br)=CC=C1Cl)CC3=CC[C@]4([H])C(C)(C)[C@@]3([H])C4.[I-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VUF15888;  VUF-15888;  VUF 15888

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

VUF15888 is part of a series of azobenzene-based photoswitches targeting CXCR3. Key analogs include VUF16216 (6f) and VUF16620 (6e) , which share structural motifs but exhibit distinct pharmacological profiles. Below is a detailed comparison:

Structural and Functional Differences

Parameter This compound (4d) VUF16216 (6f) VUF16620 (6e)
Core Structure Azobenzene with halogen substituents Azobenzene with extended halogen/electron-donor groups Azobenzene with modified halogen positioning
Key Substituents Ortho-halogens on outer ring Ortho-halogens + para-electron donor on central ring Ortho-halogens with steric bulk
Isomerization Efficiency Moderate High Moderate
Efficacy Switch Subtle (partial agonist in cis) Largest (antagonist → full agonist in cis) Moderate (partial agonist in cis)
Pharmacological Impact Partial receptor activation Full receptor activation Context-dependent modulation

Mechanistic Insights

  • VUF16216 (6f) : The addition of an electron-donating group at the para position of the central ring amplifies the efficacy switch. In its cis form, it acts as a full agonist, whereas the trans form acts as an antagonist. This stark contrast is attributed to enhanced steric and electronic interactions with CXCR3’s binding pocket .
  • VUF16620 (6e) : Steric hindrance from bulkier substituents limits conformational flexibility, resulting in milder efficacy changes compared to VUF16214. Its cis form exhibits partial agonism, suitable for fine-tuned receptor modulation .
  • This compound (4d) : Balances halogen positioning and electronic effects to achieve intermediate efficacy switching, making it a versatile tool for studying graded CXCR3 responses .

Research Findings

  • Binding Affinity : VUF16216 shows the highest affinity for CXCR3 in the cis configuration (EC₅₀ = 12 nM), outperforming this compound (EC₅₀ = 45 nM) and VUF16620 (EC₅₀ = 68 nM) .
  • Therapeutic Potential: VUF16216’s robust efficacy switch makes it ideal for in vivo studies requiring precise receptor activation, while this compound is better suited for in vitro assays exploring partial signaling pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
VUF15888
Reactant of Route 2
VUF15888

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.